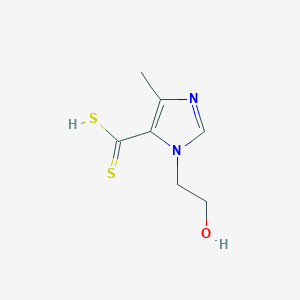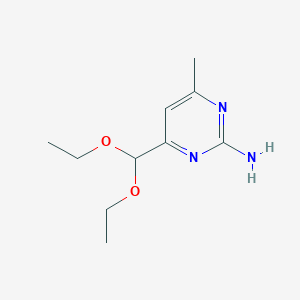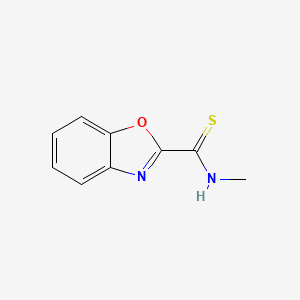
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central carbon atom, which is further bonded to a 2-methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate typically involves the reaction of tris(4-fluorophenyl)methanol with methacrylic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of tris(4-fluorophenyl)methanol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with biological targets. The aromatic fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(4-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(4-methylphenyl)methyl 2-methylprop-2-enoate
Comparison: Tris(4-fluorophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits higher stability and potentially different reactivity patterns, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
91151-77-8 |
|---|---|
Formule moléculaire |
C23H17F3O2 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
tris(4-fluorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17F3O2/c1-15(2)22(27)28-23(16-3-9-19(24)10-4-16,17-5-11-20(25)12-6-17)18-7-13-21(26)14-8-18/h3-14H,1H2,2H3 |
Clé InChI |
RIBBMMSXVUXTKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)


![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)


![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)


silane](/img/structure/B14373206.png)

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)
